1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one
Description
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Properties
IUPAC Name |
1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c1-19-12-13-22(18-23(19)26)27-14-16-28(17-15-27)25(29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVDNUWNJRNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions: The piperazine ring is then substituted with the 3-chloro-4-methylphenyl group.
Addition of the diphenylethanone moiety: The final step involves the addition of the diphenylethanone group to the substituted piperazine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include the corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are the corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Scientific Research Applications
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancers.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:
1-[4-(4-Bromophenyl)piperazin-1-yl]-2,2-diphenylethan-1-one: This compound has a bromine atom instead of a chlorine atom, which may result in different biological activities and chemical reactivity.
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2,2-diphenylethan-1-one: This compound lacks the methyl group on the phenyl ring, which may affect its pharmacokinetic properties and potency.
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethan-1-one: The presence of a methoxy group instead of a chloro group may lead to differences in solubility and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
